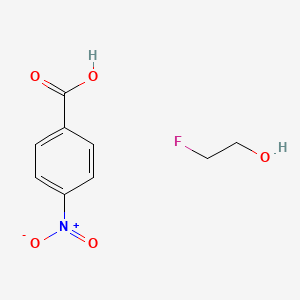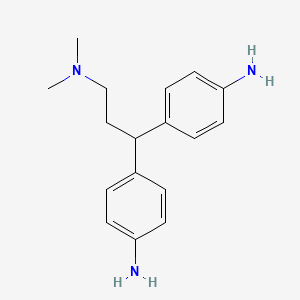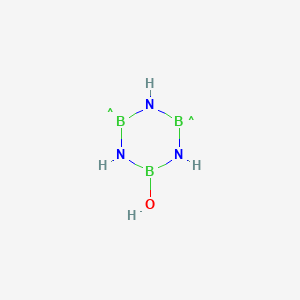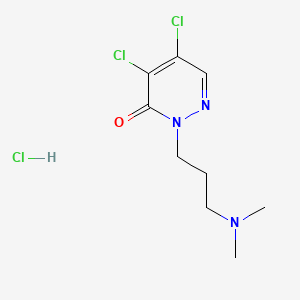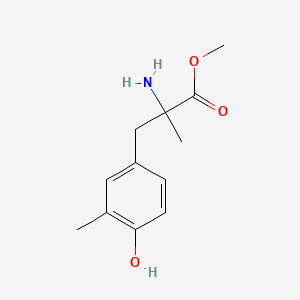![molecular formula C13H28N4S B14714927 2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- CAS No. 13190-21-1](/img/structure/B14714927.png)
2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- is an organosulfur compound with the molecular formula C13H28N4S This compound is a derivative of imidazolidinethione, featuring two diethylamino groups attached to the imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- typically involves the reaction of imidazolidinethione with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include acetonitrile and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction rates and improve overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to donate and accept electrons makes it a versatile reagent in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Imidazolidinethione: The parent compound, lacking the diethylamino groups.
Mercaptobenzimidazole: A structurally similar compound with a benzene ring fused to the imidazolidine ring.
Uniqueness
2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- is unique due to the presence of diethylamino groups, which enhance its solubility and reactivity. This structural modification allows for a broader range of applications compared to its analogs .
Eigenschaften
CAS-Nummer |
13190-21-1 |
|---|---|
Molekularformel |
C13H28N4S |
Molekulargewicht |
272.46 g/mol |
IUPAC-Name |
1,3-bis(diethylaminomethyl)imidazolidine-2-thione |
InChI |
InChI=1S/C13H28N4S/c1-5-14(6-2)11-16-9-10-17(13(16)18)12-15(7-3)8-4/h5-12H2,1-4H3 |
InChI-Schlüssel |
ZVJRZYLEUIKWJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CN1CCN(C1=S)CN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






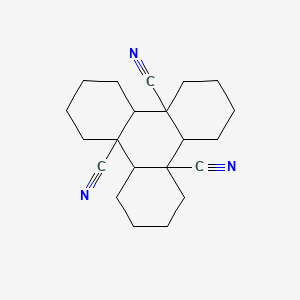
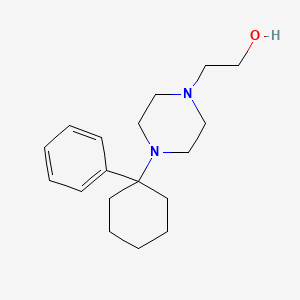

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)
